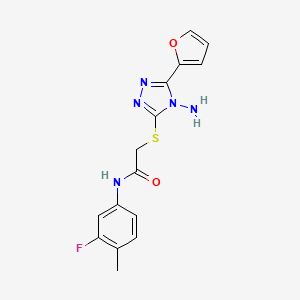![molecular formula C17H16ClN5OS B12135624 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、その潜在的な治療特性のために、医薬品化学と薬理学の分野で大きな関心を集めています。トリアゾール環、ピリジン環、スルファニル基などのさまざまな官能基の存在により、その多様な化学反応性と生物活性に貢献しています。
製法
合成経路と反応条件
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な合成経路には以下が含まれます。
トリアゾール環の形成: トリアゾール環は、酸性または塩基性条件下で、ヒドラジン誘導体と適切なニトリルを含む環化反応によって合成できます。
ピリジン環の導入: ピリジン環は、ピリジンボロン酸またはハロゲン化物を使用して、鈴木反応やヘック反応などのカップリング反応によって導入されます。
スルファニル基の付加: スルファニル基は、チオールが適切な求電子試薬と反応する求核置換反応によって組み込まれます。
アセトアミド部分との最終的なカップリング: 最終段階では、合成された中間体を4-クロロ-2-メチルアニリンとカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産では、収率と純度を向上させるために上記の合成経路を最適化する必要があります。これには、反応条件の高スループットスクリーニング、効率的な混合のための連続フロー反応器、結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Final Coupling with the Acetamide Moiety: The final step involves coupling the synthesized intermediate with 4-chloro-2-methylaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化できます。
還元: ニトロ基(存在する場合)は、パラジウム触媒の存在下での水素ガスなどの還元剤を使用して、アミンに還元できます。
置換: クロロ基は、アミンやチオールなどの求核試薬と求核置換反応を起こし、対応する誘導体を形成できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸
還元: 水素ガス、パラジウム触媒
置換: アミン、チオール、塩基(例:水酸化ナトリウム)
主な生成物
酸化: スルホキシド、スルホン
還元: アミン
置換: 対応する置換誘導体
科学研究への応用
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: がん、感染症、炎症性疾患などの疾患の治療における治療の可能性について調査されています。
産業: 農薬や材料科学の開発に利用されています。
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。トリアゾール環とピリジン部分は、標的タンパク質の活性部位への結合に重要な役割を果たし、その活性の阻害または調節につながります。これは、細胞経路の下流の作用を引き起こし、最終的に化合物の生物活性に寄与する可能性があります。
類似化合物の比較
類似化合物
- N-(4-クロロフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}プロピオンアミド
独自性
N-(4-クロロ-2-メチルフェニル)-2-{[4-メチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、その官能基の特定の配置により独特であり、これは異なる化学反応性と生物活性を付与します。4-クロロ-2-メチルフェニル基の存在により、その親油性が向上し、生物学的膜を横切って細胞内標的に相互作用する能力が向上する可能性があります。
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chloro-2-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
特性
分子式 |
C17H16ClN5OS |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-9-12(18)6-7-13(11)20-15(24)10-25-17-22-21-16(23(17)2)14-5-3-4-8-19-14/h3-9H,10H2,1-2H3,(H,20,24) |
InChIキー |
OLTNBJDWCOMQDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)


![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)
![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
